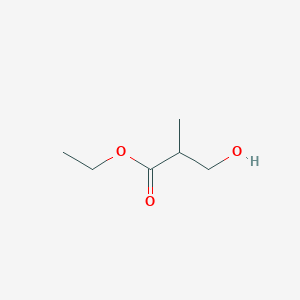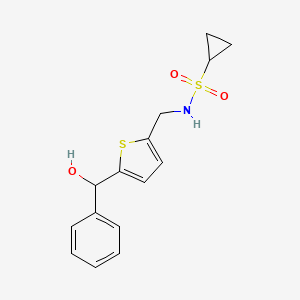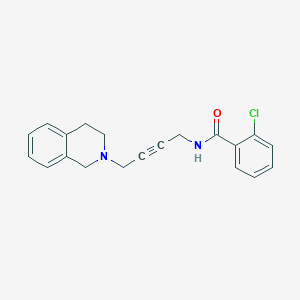
1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with 2-fluoroethyl chloride in the presence of a base to form 1-(2-fluoroethyl)piperidine. This intermediate is then reacted with sulfonamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating bacterial infections and certain types of cancer.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. In the case of its antibacterial properties, the compound inhibits the synthesis of folic acid in bacteria, which is essential for their growth and replication. This inhibition occurs through the binding of the sulfonamide group to the enzyme dihydropteroate synthase, thereby blocking the production of dihydrofolic acid. The exact pathways and molecular targets may vary depending on the specific application and biological system.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride can be compared with other sulfonamide compounds such as:
Sulfamethoxazole: Commonly used as an antibiotic, it has a similar mechanism of action but differs in its chemical structure.
Sulfadiazine: Another sulfonamide antibiotic with a different spectrum of activity and pharmacokinetic properties.
Sulfisoxazole: Known for its use in treating urinary tract infections, it also shares a similar mechanism but has distinct pharmacological characteristics.
Eigenschaften
IUPAC Name |
1-(2-fluoroethyl)piperidine-3-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2O2S.ClH/c8-3-5-10-4-1-2-7(6-10)13(9,11)12;/h7H,1-6H2,(H2,9,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCICJNDKYFPEGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCF)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-methoxyphenyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2468265.png)


![N-[(4-tert-butylphenyl)(cyano)methyl]-2-ethoxyacetamide](/img/structure/B2468275.png)

![Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2468277.png)


![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2468280.png)
![2-chloro-N-{[3-(difluoromethyl)-1,2-oxazol-5-yl]methyl}acetamide](/img/structure/B2468281.png)
![methyl 5-cyano-6-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2468284.png)
